molecular formula C14H17N3O4 B2516515 1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline CAS No. 899374-59-5

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline

Cat. No. B2516515
CAS RN: 899374-59-5
M. Wt: 291.307
InChI Key: PMTHDUKCVRFGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives, which were subsequently cyclized with hydrazine hydrate in acetic acid, leading to the respective bisderivatives of 4,5-dihydro-1H-pyrazole .


Molecular Structure Analysis

The IR spectrum of a similar compound shows a peak at 1669 cm-1, which corresponds to the C=O bond . The 1H NMR spectrum (CDCl3) shows various peaks, including those at 2.38 ppm (6H, s, 2COCH3) and 2.88 ppm (6H, s, 2,6-CH3) . The 13C NMR spectrum (CDCl3) also shows various peaks, including those at 22.0 ppm (2,6-CH3) and 26.2 ppm (2COCH3) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aldol-crotonic condensation reactions and cyclization with hydrazine hydrate .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline is involved in various chemical synthesis processes and the formation of derivative compounds. One study described the formation of tetrahydroquinoxaline 1,4-dioxide derivatives in a reaction involving cyclohexane-1,2-dione dioxime and diacetyl. This reaction yielded complex structures such as 5-(E)-{[(E)-2-(hydroxyimino)cyclohexylidene]aminooxy}-2,3-dimethyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, showcasing the compound's potential in synthetic chemistry (Gatilov & Samsonov, 2015).

Electrochemical Studies

Electrochemical reduction studies have involved 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalines, revealing their transformation into compounds like 1,4-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline in acidic media. These studies provide insights into the reduction and autoxidation mechanisms of these compounds, indicating their potential in understanding redox processes in organic chemistry (Gottlieb & Pfleiderer, 1978).

Analytical Chemistry and Sensing

The compound has relevance in analytical chemistry, particularly in the detection and quantification of diacetyl in beer. A novel high-performance liquid chromatography method utilizing the derivatization reaction of diacetyl with 4-nitro-o-phenylenediamine highlights the compound's role in improving analytical techniques and ensuring product quality in the food industry (Li et al., 2012).

properties

IUPAC Name

1-(4-acetyl-2,3-dimethyl-6-nitro-2,3-dihydroquinoxalin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-8-9(2)16(11(4)19)14-7-12(17(20)21)5-6-13(14)15(8)10(3)18/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTHDUKCVRFGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C2=C(N1C(=O)C)C=CC(=C2)[N+](=O)[O-])C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacetyl-2,3-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.